4,6-Dibromo-2-methoxypyridin-3-amine 4,6-Dibromo-2-methoxypyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1949816-22-1
VCID: VC3043331
InChI: InChI=1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3
SMILES: COC1=C(C(=CC(=N1)Br)Br)N
Molecular Formula: C6H6Br2N2O
Molecular Weight: 281.93 g/mol

4,6-Dibromo-2-methoxypyridin-3-amine

CAS No.: 1949816-22-1

Cat. No.: VC3043331

Molecular Formula: C6H6Br2N2O

Molecular Weight: 281.93 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromo-2-methoxypyridin-3-amine - 1949816-22-1

Specification

CAS No. 1949816-22-1
Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
IUPAC Name 4,6-dibromo-2-methoxypyridin-3-amine
Standard InChI InChI=1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3
Standard InChI Key UGGRTKDFOYUKPP-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=N1)Br)Br)N
Canonical SMILES COC1=C(C(=CC(=N1)Br)Br)N

Introduction

Chemical Structure and Properties

4,6-Dibromo-2-methoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₆Br₂N₂O. This compound belongs to the class of brominated aminopyridines, which play significant roles as building blocks in pharmaceutical synthesis and as intermediates in the preparation of various biologically active compounds.

Basic Identification

The compound is characterized by the following identifiers and properties:

PropertyValue
IUPAC Name4,6-dibromo-2-methoxypyridin-3-amine
CAS Registry Number1949816-22-1
MDL NumberMFCD29999493
Molecular FormulaC₆H₆Br₂N₂O
Molecular Weight281.94 g/mol
SMILES NotationCOC1=NC(Br)=CC(Br)=C1N
Typical Purity95%

The structure features a pyridine ring with two bromine atoms at positions 4 and 6, a methoxy group at position 2, and an amino group at position 3 .

PropertyExpected ValueBasis
Physical AppearanceCrystalline solidBased on similar compounds
SolubilitySoluble in organic solvents (DMF, DMSO, THF)Typical for brominated pyridines
StabilityStable under normal conditionsSimilar to related compounds
Melting Point150-200°C (estimated)Based on similar dibrominated pyridines

Structural Comparison with Related Compounds

It is instructive to compare 4,6-dibromo-2-methoxypyridin-3-amine with structurally similar compounds to understand its distinctive properties and potential applications.

Comparison with Structural Isomers

A notable structural isomer of the title compound is 3,5-dibromo-2-methoxypyridin-4-amine (CAS: 1393563-12-6), which differs in the positioning of the bromine atoms . This comparison highlights the importance of substitution patterns in determining the reactivity and application profiles of these compounds.

CompoundCAS NumberBromine PositionsAmine Position
4,6-Dibromo-2-methoxypyridin-3-amine1949816-22-14,63
3,5-Dibromo-2-methoxypyridin-4-amine1393563-12-63,54

The different arrangement of functional groups can significantly impact reactivity profiles, particularly in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis.

Applications and Uses

Pharmaceutical Applications

Dibrominated aminopyridines, including compounds similar to 4,6-dibromo-2-methoxypyridin-3-amine, serve as valuable building blocks in pharmaceutical research for several reasons:

  • The bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions), enabling diverse structural modifications

  • The amino group can participate in various transformations, including acylation, alkylation, or conversion to other functional groups

  • The methoxy group provides additional sites for structural variation through demethylation or substitution reactions

SupplierProductPackage SizePrice (USD)Purity
Matrix Scientific3,5-Dibromo-2-methoxypyridin-4-amine1g$81895%
Chemcia Scientific3,5-Dibromo-2-methoxy-pyridin-4-ylamine5g$75095%

These prices from 2021 indicate that dibrominated aminopyridines are specialty chemicals with relatively high costs , which is consistent with their status as advanced intermediates in pharmaceutical synthesis.

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